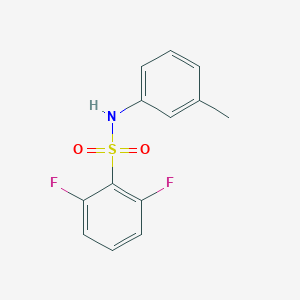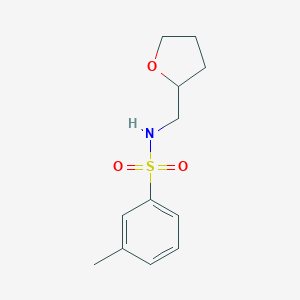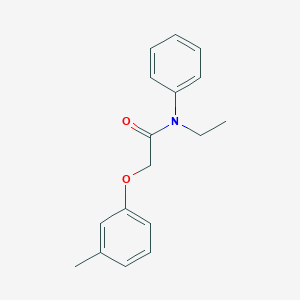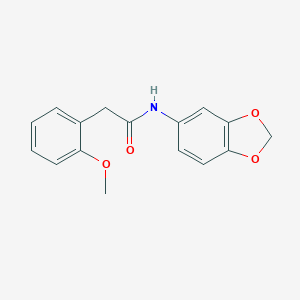![molecular formula C22H18N4O2S2 B261940 N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea involves the inhibition of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, this compound disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea. One direction is to study the potential of this compound in combination with other cancer treatments such as chemotherapy or radiation therapy. Another direction is to study the potential of this compound in animal models of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of DHFR.
Métodos De Síntesis
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea can be synthesized using a specific method that involves the reaction of N-benzyl-N'-acetylthiourea with 5-phenylthieno[2,3-d]pyrimidine-4-sulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide or acetonitrile. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential in drug-resistant cancer cells.
Propiedades
Fórmula molecular |
C22H18N4O2S2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-(benzylcarbamoyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-18(26-22(28)23-11-15-7-3-1-4-8-15)13-30-21-19-17(16-9-5-2-6-10-16)12-29-20(19)24-14-25-21/h1-10,12,14H,11,13H2,(H2,23,26,27,28) |
Clave InChI |
NXTCZGATXRZQDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)



![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)